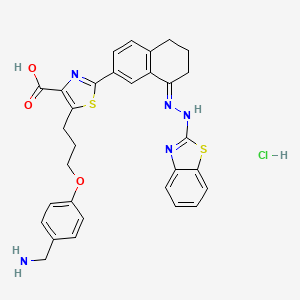
WEHI-539 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WEHI-539 hydrochloride is a potent and selective inhibitor of the anti-apoptotic protein Bcl-XL, a member of the Bcl-2 family. This compound has been extensively studied for its ability to induce apoptosis in cancer cells by selectively targeting Bcl-XL, thereby promoting cell death in malignant cells .
Mechanism of Action
Target of Action
The primary target of WEHI-539 hydrochloride is the anti-apoptotic Bcl-2 family member Bcl-xL . Bcl-xL is a protein that promotes cell survival and is often overexpressed in tumors .
Mode of Action
This compound interacts with Bcl-xL with high affinity . It blocks Bcl-xL from targeting the BH3 domain of the pro-apoptotic family member Bim . This interaction is distinct from that of ABT-737, another Bcl-2 family inhibitor .
Biochemical Pathways
By selectively antagonizing Bcl-xL’s prosurvival activity, this compound induces apoptosis in human and murine cultures . This process involves the release of mitochondrial cytochrome c and the processing of caspase-3 , key steps in the intrinsic pathway of apoptosis.
Result of Action
The result of this compound’s action is the induction of apoptosis, or programmed cell death . This is evidenced by the release of mitochondrial cytochrome c and the processing of caspase-3 . In particular, it has been shown to cause noticeable PARP cleavage in Ovcar-4 and Ovsaho cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other Bcl-2 family members can confer resistance to the compound . Additionally, the compound’s stability and efficacy may be affected by storage conditions. It is recommended to store the compound in a desiccated environment at -20°C .
Biochemical Analysis
Biochemical Properties
WEHI-539 hydrochloride interacts with the binding groove of Bcl-XL with high affinity . It has been shown to augment caspase 3/7 activity, induce PARP cleavage, and annexin V labelling . This compound has been used in research to understand the role of Bcl-XL in cell survival and apoptosis .
Cellular Effects
This compound has been shown to induce apoptosis in cells that lack MCL-1, a pro-survival member of the Bcl-2 family . This is evidenced by the release of mitochondrial cytochrome c and caspase-3 processing . In cells overexpressing Bcl-XL, this compound induces apoptosis with an EC50 value of 0.48 μM .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective binding to Bcl-XL . This binding prevents Bcl-XL from interacting with the BH3 domain of the pro-apoptotic family member Bim . This interaction is distinct from that of ABT-737, another Bcl-2 family inhibitor .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WEHI-539 hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control. The compound is typically produced in powder form and stored under desiccated conditions at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: WEHI-539 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole and benzothiazole rings. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve organic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
WEHI-539 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool compound to study the structure-activity relationships of Bcl-XL inhibitors.
Biology: Employed in cell culture studies to investigate the role of Bcl-XL in apoptosis and cell survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress Bcl-XL, such as certain leukemias and lymphomas.
Comparison with Similar Compounds
ABT-737: Another Bcl-2 family inhibitor, but with a broader target profile including Bcl-2 and Bcl-W.
Navitoclax (ABT-263): A dual inhibitor of Bcl-2 and Bcl-XL, used in clinical trials for cancer treatment.
Venetoclax (ABT-199): A selective Bcl-2 inhibitor with minimal activity against Bcl-XL, approved for the treatment of chronic lymphocytic leukemia.
Uniqueness of WEHI-539 Hydrochloride: this compound is unique in its high selectivity for Bcl-XL over other Bcl-2 family members. This selectivity reduces the potential for off-target effects and enhances its utility as a research tool and potential therapeutic agent .
Properties
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBYTVIQTMIXGA-DYICZVFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



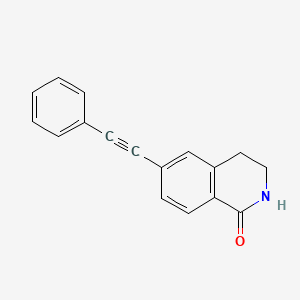
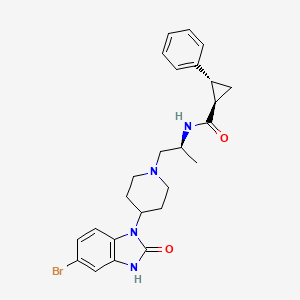
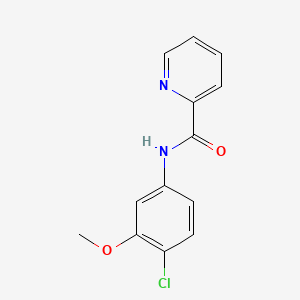
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)
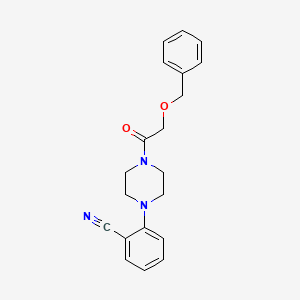
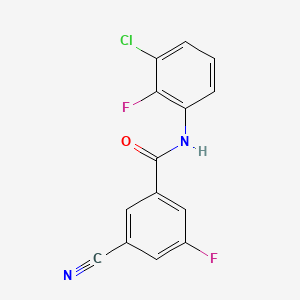
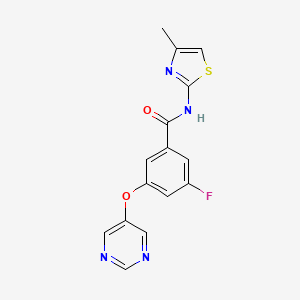
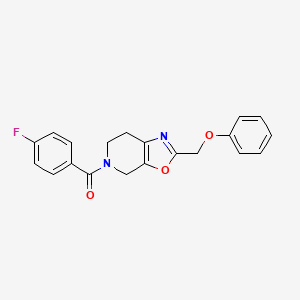
![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)
